2-(4-Methoxyphenyl)-1,2-diphenylethanone

Organic Synthesis SERMs Regioisomer

Sourcing the correct regioisomer for tamoxifen/clomiphene synthesis is critical; using a positional analog leads to low yields or altered bioactivity. 2-(4-Methoxyphenyl)-1,2-diphenylethanone (NSC 41231) is the designed starting material for Grignard/McMurry coupling to build the triarylethylene core. • Regiochemically Pure: Methoxy substituent at the required para position ensures correct reaction pathway. • Historically Validated: NCI-screened compound enables direct comparison with legacy anticancer screening data. • Analytical Standard Grade: Suitable for HPLC/LC-MS method development per ICH impurity testing guidelines.

Molecular Formula C21H18O2
Molecular Weight 302.4 g/mol
CAS No. 5543-97-5
Cat. No. B133982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1,2-diphenylethanone
CAS5543-97-5
Synonyms2-(4-Methoxyphenyl)-1,2-diphenylethanone;  2-p-Anisyl-1,2-diphenylethanone;  NSC 41231;  α-(4-Methoxyphenyl)deoxybenzoin;  2-(4-Methoxyphenyl)-1,2-diphenyl-ethanone
Molecular FormulaC21H18O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3
InChIKeyOSTWOIBSEBPRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1,2-diphenylethanone (CAS 5543-97-5): Procurement-Relevant Identity and Classification


2-(4-Methoxyphenyl)-1,2-diphenylethanone (CAS 5543-97-5) is a synthetic deoxybenzoin derivative with the molecular formula C21H18O2 and a molecular weight of 302.4 g/mol [1]. It is classified as an aromatic ketone and is primarily recognized as a key intermediate in the synthesis of triphenylethylene-based selective estrogen receptor modulators (SERMs), specifically clomiphene and tamoxifen analogs [2]. The compound is also listed in the National Cancer Institute (NCI) database under the NSC number 41231, indicating its historical evaluation in anticancer screening programs [1].

Why 2-(4-Methoxyphenyl)-1,2-diphenylethanone Cannot Be Replaced by Generic Analogs


The substitution of 2-(4-Methoxyphenyl)-1,2-diphenylethanone with a close structural analog is not straightforward due to its specific regiochemistry and its role as a directed intermediate. The position of the methoxy substituent on the phenyl ring and the ketone group are critical for the subsequent chemical transformations, such as Grignard reactions or McMurry couplings, required to build the triarylethylene core of tamoxifen and clomiphene. Using a regioisomer like 1-(4-Methoxyphenyl)-2,2-diphenylethanone (CAS 1889-74-3) or a symmetrically substituted analog can lead to different reaction pathways, potentially resulting in lower yields, the generation of undesired isomers, or final products with altered biological activity . Furthermore, as an NCI-tested compound, its specific identity is crucial for researchers replicating or building upon historical screening data [1].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-1,2-diphenylethanone


Regioisomeric Purity as a Determinant of Synthetic Utility vs. 1-(4-Methoxyphenyl)-2,2-diphenylethanone

The primary differentiating factor for this compound is its precise regiochemistry as a 2-(4-methoxyphenyl)-1,2-diphenyl-substituted ethanone, as opposed to the 1-(4-methoxyphenyl)-2,2-diphenyl regioisomer (CAS 1889-74-3). While direct comparative bioactivity data is absent from the open literature, the chemical distinction is critical for synthetic chemists. The target compound's structure allows for the correct spatial orientation of phenyl rings in the final SERM products. The physical property of melting point serves as a proxy for regioisomeric purity; the target compound's melting point is reported in the range of 128–132 °C, which is distinct from its regioisomer .

Organic Synthesis SERMs Regioisomer

Unique Role as a Clomiphene Impurity Marker

The compound is a documented intermediate and related substance in the preparation of Clomiphene (C587025). Its structural analog, 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone (CAS 103281-33-0), is explicitly listed as a Clomiphene impurity [1]. This places the target compound within the synthetic pathway and impurity profile of a commercially important drug, making it a necessary reference standard for analytical chemistry and quality control, a role not shared by superficially similar but structurally distinct deoxybenzoins.

Pharmaceutical Analysis Impurity Profiling Clomiphene

High-Impact Application Scenarios for 2-(4-Methoxyphenyl)-1,2-diphenylethanone


Pharmaceutical Research: Synthesis of Triphenylethylene SERMs

This compound is the designed starting material for the synthesis of tamoxifen, clomiphene, and their structural analogs. Researchers developing new SERMs or optimizing synthetic routes for known drugs require this specific intermediate to build the triarylethylene core via subsequent Grignard or McMurry reactions, as documented in synthetic literature and patent pathways .

Analytical Chemistry: Reference Standard for Clomiphene Impurity Profiling

Given its presence in the synthetic pathway, this compound is essential for analytical chemists developing HPLC or LC-MS methods to detect and quantify related substances in clomiphene citrate active pharmaceutical ingredient (API) and finished dosage forms. Its procurement as a high-purity standard is critical for meeting ICH guidelines for impurity testing [1].

NCI Screening Follow-up Studies

Registered with the National Cancer Institute under NSC 41231, this compound has been part of historical in vitro anticancer screening panels [2]. Research groups investigating the mechanism of action of this chemical class or performing follow-up structure-activity relationship (SAR) studies require the exact same compound to ensure consistency with historical biological data.

Materials Science: OLED Precursor and Photophysical Studies

As a deoxybenzoin derivative, this compound's photophysical properties make it a candidate for investigation in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Its specific substitution pattern influences its emission spectra and crystal packing, warranting its use in systematic studies of structure-property relationships in luminescent materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.